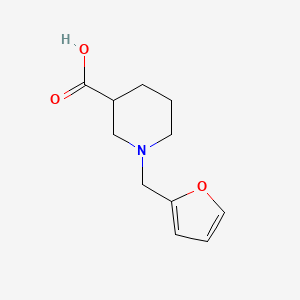

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDYISHJAUCVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Piperidine Carboxylic Acid Derivatives: A Technical Guide to Synthesis and Pharmacology

Executive Summary

This technical guide provides an in-depth analysis of piperidine carboxylic acid derivatives, a class of non-proteinogenic amino acids pivotal in modern medicinal chemistry.[1][2] These scaffolds—specifically pipecolic, nipecotic, and isonipecotic acids—serve as critical pharmacophores for modulation of the GABAergic system, anesthetic design, and peptidomimetic engineering. This document synthesizes modern stereoselective synthetic methodologies with pharmacological mechanisms, offering researchers a self-validating framework for drug development.

Part 1: The Isomeric Landscape & Pharmacological Utility

The positioning of the carboxylic acid moiety on the piperidine ring dictates the pharmacological profile. Unlike flexible linear amino acids, these cyclic derivatives introduce conformational constraints that enhance receptor selectivity and metabolic stability.

Comparative Analysis of Core Isomers

| Isomer | Common Name | Key Biological Target | Primary Therapeutic Application | Representative Drug |

| 2-COOH | Pipecolic Acid | NMDA Receptors / Local Anesthesia | Anesthetics, Immunosuppressants | Ropivacaine, Levobupivacaine |

| 3-COOH | Nipecotic Acid | GAT-1 (GABA Transporter 1) | Anticonvulsants (Epilepsy) | Tiagabine |

| 4-COOH | Isonipecotic Acid | GABA-A Receptor (Partial Agonist) | Analgesics, HDAC Inhibitors | Fentanyl derivatives (structural core) |

Structural Logic & Bioisosterism

The piperidine ring acts as a lipophilic scaffold that positions the acidic headgroup (carboxylate) and the basic amine to mimic endogenous neurotransmitters.

-

Nipecotic acid is a conformationally restricted analogue of

-aminobutyric acid (GABA).[3][4] The rigid ring locks the amino and acid groups in a conformation that favors binding to the GABA transporter (GAT-1) over the GABA receptor, preventing reuptake. -

Pipecolic acid serves as a proline homologue.[2] When incorporated into peptides, it induces specific turn conformations (e.g.,

-turns), critical for designing peptidomimetics that resist proteolytic degradation.

Part 2: Advanced Synthetic Methodologies

Achieving high enantiopurity is non-negotiable in this field, as biological activity is often stereospecific. For instance, (R)-Tiagabine is four times more potent than its (S)-enantiomer.[3][5]

Workflow: Stereoselective Synthesis Strategies

The following diagram illustrates the decision matrix for synthesizing these derivatives, contrasting classical resolution with modern catalytic approaches.

Caption: Decision matrix for stereoselective synthesis showing classical resolution vs. modern catalytic routes.

Part 3: Mechanism of Action (GABAergic System)

Nipecotic acid derivatives, particularly Tiagabine, function by inhibiting the reuptake of GABA from the synaptic cleft.[6] This mechanism is distinct from GABA agonists (which bind receptors directly).

Mechanistic Pathway: GAT-1 Inhibition

The transporter GAT-1 relies on a sodium gradient to co-transport GABA back into the presynaptic neuron. Tiagabine binds to GAT-1, locking it in a conformation that occludes the substrate channel, thereby increasing extracellular GABA concentrations.

Caption: Mechanism of Tiagabine-induced GAT-1 inhibition leading to enhanced synaptic GABA levels.

Part 4: Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-Tiagabine Intermediate

Based on the Asymmetric Hydrogen Atom Transfer (HAT) protocol (Li et al., 2023).[3]

Objective: Synthesize the chiral tertiary carbon center of the nipecotic acid core without using expensive noble metal hydrogenation.

Reagents:

-

Substrate: Alkyl-substituted acrylate (Glycidic ester precursor).

-

Catalyst: (Salen)Titanium complex.[3]

-

Reductant: Manganese powder (stoichiometric).

-

Solvent: Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, dissolve the (Salen)Ti complex (5 mol%) in dry THF. Add Manganese powder (2.0 equiv) to generate the active Ti(III) species. The solution should turn from red to green/blue.

-

Substrate Addition: Add the acrylate substrate (1.0 equiv) and the hydrogen atom donor (e.g., 1,4-cyclohexadiene or similar silane as specified in specific HAT variations).

-

Reaction: Stir the mixture at room temperature for 12 hours under an argon atmosphere. The radical mechanism proceeds via epoxide opening and hydrogen atom transfer to the generated radical.

-

Quenching: Quench the reaction with 1N HCl and extract with ethyl acetate.

-

Purification: Dry the organic layer over MgSO4, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column, 90:10 Hexane:iPrOH). Target ee > 90%.

Causality: The Ti(III) catalyst mediates a radical opening of the epoxide, followed by a stereoselective H-atom abstraction. This avoids high-pressure hydrogenation and allows for modular side-chain attachment.

Protocol 2: In Vitro GABA Uptake Assay

Standardized Filtration Method for GAT-1 Inhibition.

Objective: Determine the IC50 of a nipecotic acid derivative against the GAT-1 transporter.

Materials:

-

Rat cortical synaptosomes (P2 fraction).

-

[3H]-GABA (Radioligand).

-

Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

-

Test Compounds: Tiagabine (Control), Nipecotic acid derivative (Test).

Methodology:

-

Preparation: Resuspend synaptosomes in Krebs buffer.

-

Incubation: Pre-incubate 100 µL of synaptosomes with 20 µL of the test compound (various concentrations: 1 nM to 100 µM) for 15 minutes at 37°C.

-

Initiation: Add 20 µL of [3H]-GABA (final concentration 10-50 nM) to initiate uptake.

-

Transport: Incubate for exactly 3 minutes.

-

Note: Time is critical. Longer incubation leads to non-specific binding or metabolism.

-

-

Termination: Rapidly stop the reaction by adding 2 mL of ice-cold buffer and filtering immediately through GF/B glass fiber filters (soaked in 0.1% polyethylenimine to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Place filters in scintillation vials with fluid and count radioactivity (CPM).

-

Analysis: Calculate % Inhibition =

. Plot log[concentration] vs. % inhibition to determine IC50.

References

-

Li, L., Chen, W., Xu, Z., Jiang, J., & Zhang, Y.-Q. (2023). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Synthesis. Link

-

Krogsgaard-Larsen, P., et al. (2002).[4] GABA(A) receptor ligands and their therapeutic potentials. Current Topics in Medicinal Chemistry. Link

-

Rajput, K. S., et al. (2022).[7] Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry. Link

-

Bailey, P. D., et al. (2002). Asymmetric Synthesis of Pipecolic Acid and Derivatives. Synthesis. Link

-

Schlienger, N., et al. (2002). Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. Synlett. Link

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]

- 3. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid in high-throughput screening

Application Note: High-Throughput Screening of GABAergic Modulators Using 1-(Furan-2-ylmethyl)piperidine-3-carboxylic Acid

Abstract

This technical guide details the application of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (CAS: 883542-33-4) in high-throughput screening (HTS) campaigns. As a lipophilic derivative of nipecotic acid, this compound serves as a critical "privileged scaffold" for targeting the Gamma-Aminobutyric Acid (GABA) Transporters (GATs).[1] Unlike the parent nipecotic acid, which suffers from poor blood-brain barrier (BBB) permeability due to its zwitterionic nature, the N-substituted furan moiety enhances lipophilicity while maintaining the essential pharmacophore for GAT recognition. This protocol outlines the workflow for utilizing this scaffold to construct a focused amide library and the subsequent functional screening using a Membrane Potential (FLIPR) assay.

Introduction & Mechanistic Rationale

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid represents a strategic starting point for fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS) targeting the GABAergic system.

-

The Pharmacophore: The piperidine-3-carboxylic acid core mimics the GABA structure, allowing it to bind to the orthosteric site of GAT1 and GAT3.

-

The Lipophilic Anchor: The furan-2-ylmethyl group attached to the piperidine nitrogen acts as a lipophilic anchor. In the context of Tiagabine (a marketed anti-epileptic), bulky lipophilic groups at this position interact with a hydrophobic pocket in the transporter vestibule, locking the transporter in an open-to-out conformation or inhibiting the transport cycle.

-

HTS Strategy: By keeping the 1-(Furan-2-ylmethyl)piperidine core constant and diversifying the carboxylic acid position (e.g., via amide coupling), researchers can probe the solvent-accessible regions of the transporter to improve potency and selectivity between GAT subtypes.

Protocol A: Focused Library Construction (Chemical Biology)

Objective: To generate a 384-member focused library of amides derived from the 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid scaffold.

Reagents & Equipment:

-

Scaffold: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (0.1 M in DMSO).

-

Diverse Amines: Set of 384 primary/secondary amines (0.1 M in DMSO).

-

Coupling Agents: HATU (0.1 M in DMF), DIPEA (Neat).

-

Platform: Automated Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).

Workflow Diagram (Synthesis):

Caption: Automated workflow for generating a focused amide library from the nipecotic acid derivative scaffold.

Step-by-Step Procedure:

-

Dispensing: Using the liquid handler, dispense 50 µL of the Scaffold solution (5 µmol) into each well of a 384-well deep-well reaction plate.

-

Amine Addition: Add 55 µL (5.5 µmol, 1.1 eq) of a unique diverse amine to each well.

-

Activation: Add 60 µL of HATU solution (6 µmol, 1.2 eq) followed immediately by 10 µL of DIPEA (excess).

-

Incubation: Seal the plate and shake at 600 rpm for 12 hours at room temperature.

-

Work-up (SCX): Transfer reaction mixtures to a Strong Cation Exchange (SCX) filter plate.

-

Wash with MeOH (3 x 100 µL) to remove unreacted carboxylic acid and coupling byproducts.

-

Elute the product (basic amine core) with 2M NH3 in MeOH (2 x 100 µL).

-

-

Finishing: Evaporate solvent using a centrifugal evaporator (Genevac). Re-suspend residues in 500 µL DMSO to achieve a target concentration of 10 mM.

Protocol B: HTS Functional Screening (FLIPR Assay)

Objective: To screen the synthesized library for GAT1 inhibition using a Membrane Potential Assay.

Mechanism: GABA transport by GAT1 is electrogenic, coupling the translocation of 1 GABA molecule with 2 Na+ ions and 1 Cl- ion. This net influx of positive charge causes membrane depolarization. Inhibitors (like the scaffold derivatives) will block this depolarization.

Reagents:

-

Cell Line: CHO-K1 cells stably expressing human GAT1 (hGAT1).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Must contain physiological NaCl to drive transport.

-

Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).

-

Substrate: GABA (EC80 concentration, typically 5 µM).

Workflow Diagram (Screening):

Caption: Kinetic workflow for the FLIPR Membrane Potential Assay to detect GAT1 inhibition.

Step-by-Step Procedure:

-

Cell Plating: Seed CHO-hGAT1 cells at 10,000 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Remove culture media and add 20 µL of FLIPR Membrane Potential Dye (dissolved in Assay Buffer). Incubate for 30 minutes at 37°C.

-

Compound Transfer: Transfer 100 nL of library compounds (from Protocol A) into the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration of 10 µM.

-

Pre-incubation: Incubate compounds with cells/dye for 15 minutes to allow equilibrium binding.

-

Online Addition: Place plate in the FLIPR Tetra system.

-

Read 1 (Baseline): Record fluorescence for 10 seconds.

-

Injection: Inject 10 µL of GABA (5x EC80 concentration) to initiate transport.

-

Read 2 (Response): Record fluorescence for 120 seconds.

-

-

Signal Interpretation:

-

Control (DMSO + GABA): Rapid increase in fluorescence (Depolarization).

-

Hit (Inhibitor + GABA): Reduced or suppressed fluorescence increase.

-

Data Analysis & Quality Control

Z-Factor Calculation: To validate the assay robustness, use the following formula on control wells (Max Signal: GABA only; Min Signal: GABA + 10 µM Tiagabine).

-

Target: Z' > 0.5 is required for a valid HTS run.

Hit Selection Criteria:

-

Calculate Percent Inhibition (PIN) for each well:

-

Hit Cutoff: PIN > 50% at 10 µM.

Physicochemical Properties Table (Scaffold):

| Property | Value | Relevance to HTS |

| Molecular Weight | 209.24 Da | Ideal for fragment-based growth (<300 Da). |

| cLogP | ~1.5 - 2.0 | Lipophilic furan aids membrane interaction; good range for CNS drugs. |

| TPSA | ~50 Ų | High predicted BBB permeability. |

| H-Bond Donors | 1 (COOH) | Available for derivatization; removed in amide products. |

| Rotatable Bonds | 3 | Low flexibility reduces entropic penalty upon binding. |

References

-

Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 1. Nipecotic acid derivatives."[2][3][4] Journal of Medicinal Chemistry, 36(12), 1716-1725. Link

-

Kragler, A., et al. (2008). "Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4." European Journal of Medicinal Chemistry, 43(11), 2404-2411. Link

-

Schmitt, S. M., et al. (2018). "Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors." Bioorganic & Medicinal Chemistry, 26(12), 3453-3466. Link

-

PubChem Compound Summary. "1-[(Furan-2-yl)methyl]piperidine-3-carboxylic acid." National Center for Biotechnology Information. Link

Sources

- 1. Development towards a novel screening method for nipecotic acid bioisosteres using molecular imprinted polymers (MIPs) as alternative to in vitro cellular uptake assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid safety data sheet and handling precautions

Application Note & Safety Protocol: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic Acid

Compound Profile & Identification

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid is a bifunctional heterocyclic building block utilized primarily in medicinal chemistry for fragment-based drug discovery (FBDD) and peptidomimetic synthesis. Its structure combines a lipophilic furan moiety with a polar piperidine-3-carboxylic acid core, making it a versatile scaffold for targeting GPCRs and enzyme active sites.

| Property | Data / Specification |

| Chemical Name | 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid |

| CAS Number | 1011707-82-4 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid; sparingly soluble in water (neutral pH) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~8.5 (Tertiary amine) |

| Storage Condition | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data (LD50) for this research chemical may be limited, its functional groups (furan, tertiary amine, carboxylic acid) dictate the following Global Harmonized System (GHS) classifications based on Structure-Activity Relationship (SAR) analysis.

Core Hazards

-

Signal Word: WARNING

Structural Alerts (Mechanistic Safety)

-

Furan Moiety: Furan rings can undergo metabolic activation (e.g., by CYP450) to reactive enedials, posing a potential (though often low in stable derivatives) risk of genotoxicity. Action: Handle as a potential mutagen; avoid dust generation.

-

Piperidine Core: The tertiary amine functionality renders the compound basic. It can form salts with skin surface acids, leading to irritation.

-

Oxidation Potential: Electron-rich furan rings are susceptible to oxidative degradation, potentially forming ring-opened byproducts that may be sensitizers.

Safety & Handling Protocol

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Dust Control: Use an anti-static weighing funnel to minimize aerosolization of the powder.

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended during dissolution steps using DMSO or DMF, as these solvents can carry the solute through the skin.

-

Ocular: Chemical splash goggles. Standard safety glasses are insufficient for handling fine powders that are irritants.

Emergency Response Matrix

-

Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).

-

Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Do not use ethanol (increases absorption).

-

Eye Contact: Flush with saline or water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Safety Decision Workflow (DOT Diagram)

Figure 1: Decision matrix for PPE selection and engineering controls based on the physical state of the compound.

Application Protocol: Amide Coupling via HATU

Context: This compound is frequently used as a carboxylic acid building block. The following protocol describes its coupling to a primary amine using HATU, a standard high-efficiency coupling reagent.

Reagents:

-

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.1 equiv) [1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation (In Fume Hood):

-

Dissolve 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Note: Ensure the solution is clear. If the furan derivative has oxidized (darkened), filter through a small plug of Celite.

-

-

Activation:

-

Coupling:

-

Add the Amine partner (1.1 equiv).

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check reaction progress via LC-MS (Target Mass = MW_Acid + MW_Amine - 18.02).

-

-

Work-up (Safety Critical):

-

Quench: Dilute with Ethyl Acetate and wash with saturated NaHCO₃ (removes unreacted acid/HATU byproducts).

-

Wash: Wash organic layer with water (3x) to remove DMF.

-

Dry: Dry over MgSO₄, filter, and concentrate.

-

Synthesis Workflow Diagram (DOT)

Figure 2: Workflow for the HATU-mediated amide coupling of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid.

Storage & Stability

-

Oxidative Sensitivity: The furan ring is electron-rich and susceptible to oxidation by atmospheric oxygen, especially in the presence of light.

-

Protocol: Store under an inert atmosphere (Argon preferred) in amber vials.

-

-

Hygroscopicity: The carboxylic acid and tertiary amine can form hydrates. Keep strictly desiccated.

-

Shelf Life: Re-test purity by 1H-NMR every 6 months. Look for new peaks around 6.0–6.5 ppm indicating furan ring degradation.

Waste Disposal

-

Solid Waste: Dispose of as hazardous solid waste. Do not discard in trash.

-

Aqueous Waste: Aqueous washes from the work-up (containing DMF and HATU byproducts) must be collected in "Basic Aqueous" or "Organic/Aqueous Mixture" waste streams, depending on institutional guidelines.

-

Environmental: Do not allow entry into drains. Furan derivatives can be toxic to aquatic life [2].[1][5]

References

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 503, Furan". PubChem. Link

Sources

Application Notes & Protocols: A Strategic Guide to the Characterization and Use of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic Acid as a Novel Chemical Probe

Abstract

This document provides a comprehensive framework for the characterization and strategic application of novel compounds as chemical probes, using 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid as a primary case study. As of this publication, this specific molecule is not a widely characterized tool compound in public-domain literature. Therefore, this guide adopts the perspective of a primary investigator seeking to validate its potential as a selective modulator of a biological target. We will outline the critical workflow, from initial target engagement and selectivity profiling to its application in cell-based assays, emphasizing the principles of rigorous probe validation. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals aiming to develop and utilize new chemical tools for biological discovery.

Part 1: Introduction & Foundational Principles

The utility of a chemical probe is defined by its potency, selectivity, and the clarity with which it can be used to interrogate a biological system. A probe is not merely an active compound; it is a tool that, when used correctly alongside appropriate controls, can yield unambiguous insights into the function of its target protein.

The structure of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid contains key pharmacophoric elements that suggest potential biological targets. The piperidine-3-carboxylic acid moiety is a rigid scaffold that mimics neurotransmitters like GABA and nipecotic acid. This feature strongly suggests a potential interaction with GABA transporters (GATs) or certain classes of G-protein coupled receptors (GPCRs) that recognize amino acid-like ligands. The N-linked furfuryl group provides a distinct lipophilic and aromatic character that will govern its binding affinity and selectivity profile.

Given these structural features, our hypothetical validation strategy will focus on a plausible target class: Solute Carrier (SLC) transporters , specifically the GABA transporters.

The Chemical Probe Validation Workflow

A rigorous validation workflow is non-negotiable for establishing a new chemical probe. This process ensures that the observed biological effects are unequivocally linked to the modulation of the intended target.

Caption: The validation workflow for a novel chemical probe.

Part 2: Experimental Protocols & Methodologies

Protocol 2.1: Primary Target Engagement - GAT Inhibition Assay

This protocol describes a radioligand uptake assay to determine the potency (IC₅₀) of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid against a specific GABA transporter, for instance, GAT1 (SLC6A1).

Rationale: This assay directly measures the primary function of the transporter—the uptake of its endogenous substrate. Inhibition of [³H]-GABA uptake is a robust and direct measure of the compound's ability to block the transporter's activity.

Materials:

-

HEK293 cells stably expressing human GAT1 (hGAT1).

-

[³H]-GABA (PerkinElmer or similar).

-

Test Compound: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid, dissolved in DMSO to a 10 mM stock.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Positive Control: Nipecotic acid (a known GAT inhibitor).

-

Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

-

Cell Plating: Seed hGAT1-expressing HEK293 cells into a 96-well cell culture plate at a density that yields 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare a serial dilution of the test compound in KRH buffer. A typical concentration range would be from 100 µM down to 1 nM. Also, prepare solutions for total uptake (vehicle only) and non-specific uptake (a high concentration of nipecotic acid, e.g., 1 mM).

-

Pre-incubation: Wash the cells once with KRH buffer. Add 50 µL of the diluted test compound or control solutions to the appropriate wells and incubate for 15 minutes at room temperature.

-

Uptake Initiation: Add 50 µL of KRH buffer containing [³H]-GABA (final concentration ~10-20 nM) to all wells to initiate the uptake reaction. Incubate for 10-20 minutes at room temperature. The short incubation time is critical to ensure measurement of the initial uptake rate.

-

Uptake Termination: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

-

Cell Lysis & Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS solution to each well. Add 150 µL of scintillation fluid, seal the plate, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Subtract the non-specific uptake counts from all other measurements.

-

Normalize the data to the vehicle control (100% uptake).

-

Plot the normalized uptake versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2.2: Cell-Based Functional Assay - Target Validation

Rationale: Once potency is established, it is crucial to demonstrate that the compound elicits a biological response in a cellular context that is dependent on the target. This protocol links target engagement to a downstream cellular phenotype. For a GAT1 inhibitor, this would mean demonstrating an increase in extracellular GABA concentration, which could potentiate the activity of GABA receptors on co-cultured neurons or reporter cells.

Materials:

-

Primary neuronal culture or a co-culture system with GABAergic neurons and reporter cells expressing a GABA-A receptor-coupled chloride channel.

-

Test Compound and a structurally similar, but inactive, negative control.

-

Fluorescent chloride indicator dye (e.g., MQAE).

-

Fluorescence plate reader.

Step-by-Step Methodology:

-

Culture Preparation: Plate GABAergic neurons (or co-culture) in a 96-well plate.

-

Dye Loading: Load the reporter cells with the chloride indicator dye according to the manufacturer's protocol.

-

Compound Treatment: Treat the cells with the test compound (at 1x, 3x, and 10x its IC₅₀) and the negative control compound for a defined period.

-

GABAergic Stimulation: Stimulate the GABAergic neurons to release GABA (e.g., via high potassium depolarization).

-

Fluorescence Measurement: Measure the change in fluorescence from the reporter cells. Inhibition of GAT1 by the test compound should lead to higher synaptic GABA concentrations, resulting in a larger chloride influx and a more significant change in fluorescence compared to the vehicle and negative control.

-

Data Analysis: Quantify the fluorescence change and demonstrate a dose-dependent effect of the test compound that is absent for the negative control.

Part 3: Data Interpretation & Selectivity

The value of a chemical probe is critically dependent on its selectivity. A probe that interacts with multiple targets can produce misleading results.

Selectivity Profiling Strategy

-

Family-Wide Selectivity: Test the compound against other related transporters, such as GAT2, GAT3, and BGT1, using similar uptake assays.

-

Broad Panel Screening: Employ a commercial service (e.g., the Eurofins SafetyScreen44 or similar) to screen the compound against a wide range of off-target proteins, including receptors, ion channels, and enzymes.

Data Presentation:

The results of these studies should be summarized in a clear, tabular format.

| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Selectivity (Fold vs. GAT1) |

| hGAT1 | [³H]-GABA Uptake | 75 nM | - |

| hGAT2 | [³H]-GABA Uptake | >10,000 nM | >133x |

| hGAT3 | [³H]-GABA Uptake | 2,500 nM | 33x |

| hBGT1 | [³H]-GABA Uptake | >10,000 nM | >133x |

| 5-HT₂ₐ Receptor | Radioligand Binding | >10,000 nM | >133x |

| hERG Channel | Electrophysiology | >10,000 nM | >133x |

Table 1: Hypothetical characterization data for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid. A desirable probe should exhibit at least a 10-fold selectivity against related family members and show no significant activity (<50% inhibition at 10 µM) in broad panel screens.

The Crucial Role of the Negative Control

A negative control is a structural analog of the probe that is inactive against the intended target but shares its physical properties. This control is essential for demonstrating that the observed cellular or in vivo phenotype is due to the modulation of the target and not some off-target effect or non-specific compound property. For our example compound, an ideal negative control might involve methylation of the carboxylic acid to an ester, which often abolishes the interaction with amino acid binding sites.

Caption: Logic diagram showing the use of a negative control.

Part 4: Conclusion & Best Practices

The development of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid as a chemical probe represents a journey from a mere molecule to a validated tool for biological inquiry. This guide has outlined a strategic pathway for its characterization, focusing on the principles of establishing potency, selectivity, and a clear mechanism of action in a cellular context.

Key Takeaways for Researchers:

-

Validate Your Probe: Never assume a compound's activity and selectivity from the literature. Perform the key validation experiments in your own systems.

-

Use Appropriate Controls: Always include a well-validated negative control and a positive control in your experiments to ensure the results are interpretable.

-

Dose-Response is Critical: Use the probe at the lowest concentration that produces the desired effect (typically 1-10x its in-cell IC₅₀) to minimize the risk of off-target engagement.

-

Publish Your Data: Share the full characterization data, including selectivity and any observed off-target activities, to benefit the wider scientific community.

By adhering to these principles, researchers can confidently use novel chemical probes to unravel complex biological processes and pave the way for new therapeutic strategies.

References

Application Notes and Protocols for the Cellular Characterization of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid

Introduction: A Strategic Approach to Characterizing a Novel Piperidine Derivative

The compound 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid is a novel molecule incorporating two key pharmacophores: a piperidine-3-carboxylic acid core and a furan moiety. The piperidine-3-carboxylic acid structure is notably the backbone of nipecotic acid, a well-established and potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its transport is mediated by a class of Solute Carrier (SLC) proteins known as GABA transporters (GATs).[3][4] Modulation of GATs is a therapeutic strategy for neurological disorders such as epilepsy.[5][6] The furan ring is also a common feature in a wide range of biologically active compounds, contributing to diverse pharmacological effects.[7][8]

Given the absence of specific biological data for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid, a systematic, two-stage cell-based screening approach is recommended. This guide provides a detailed framework, beginning with a foundational cytotoxicity assessment to establish the compound's therapeutic window, followed by a hypothesis-driven functional assay targeting GABA transporters. This strategy ensures that subsequent, more complex functional assays are performed at non-toxic concentrations and are logically directed by the compound's structural heritage.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

Before investigating specific functional effects, it is imperative to determine the concentration range at which 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid affects basic cellular health. This initial screen identifies the cytotoxic profile and establishes a sub-toxic concentration range for use in subsequent functional assays. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of cell viability.[2]

Protocol 1: MTT Assay for General Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a selected cell line.

Cell Line Recommendation: A human cell line of neural origin, such as SH-SY5Y (neuroblastoma) or HEK293 (embryonic kidney), is recommended as a starting point due to the potential neuroactivity of the compound.

Materials:

-

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid

-

SH-SY5Y or HEK293 cells

-

Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well clear, flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 100 mM stock solution of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations. A typical starting range would be from 200 µM down to low nanomolar concentrations.

-

Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Data Presentation: Hypothetical Cytotoxicity Data

| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |

| Vehicle Control | 1.25 | 100% |

| 0.1 | 1.23 | 98.4% |

| 1 | 1.19 | 95.2% |

| 10 | 1.05 | 84.0% |

| 50 | 0.65 | 52.0% |

| 100 | 0.21 | 16.8% |

| 200 | 0.08 | 6.4% |

Part 2: Hypothesis-Driven Functional Assay - GABA Transporter (GAT-1) Inhibition

The structural similarity of the test compound to nipecotic acid provides a strong rationale for investigating its effect on GABA transporters.[9][10] This protocol describes a non-radioactive, fluorescence-based assay to measure the inhibition of GABA uptake in cells stably expressing the human GABA transporter 1 (GAT-1, also known as SLC6A1).[11][12]

Workflow for GAT-1 Inhibition Assay

Caption: Workflow for the GAT-1 fluorescence-based uptake assay.

Protocol 2: Cell-Based GABA Uptake Inhibition Assay

Objective: To quantify the inhibitory potency of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid on the GAT-1 transporter.

Cell Line Recommendation: A stable cell line overexpressing human GAT-1 (SLC6A1) is required. HEK293 or CHO cells are common hosts.

Materials:

-

HEK293-hGAT1 stable cell line

-

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid

-

Tiagabine or Nipecotic acid (as a positive control inhibitor)[3]

-

Fluorescent GABA substrate analog (commercially available kits)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed HEK293-hGAT1 cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000 cells/well).

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound and Control Preparation:

-

Prepare serial dilutions of the test compound in Assay Buffer at 2X the final desired concentrations (e.g., ranging from 10 µM to 0.1 nM).

-

Prepare 2X solutions of the positive control (e.g., Tiagabine, with an expected IC50 in the low nM range) and a vehicle control (Assay Buffer with the same final DMSO concentration).

-

-

Assay Procedure:

-

Gently wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer.

-

Add 50 µL of the 2X test compound, positive control, or vehicle control solutions to the appropriate wells.

-

Pre-incubate the plate for 10-20 minutes at room temperature or 37°C, as recommended by the assay kit manufacturer.

-

Prepare the 2X fluorescent GABA substrate solution in Assay Buffer according to the manufacturer's protocol.

-

Add 50 µL of the 2X fluorescent GABA substrate to all wells, initiating the uptake reaction.

-

-

Incubation and Signal Measurement:

-

Incubate the plate for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent substrate. A bottom-read mode is typically used.[13]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells) from all readings.

-

Define 100% transport activity from the vehicle control wells and 0% activity from a high-concentration positive control (maximal inhibition).

-

Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition))

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Hypothetical GAT-1 Inhibition Data

| Compound | Concentration (nM) | Fluorescence (RFU) | % Inhibition |

| Vehicle Control | - | 8500 | 0% |

| Max Inhibition (Tiagabine) | 1000 | 500 | 100% |

| Test Compound | 0.1 | 8450 | 0.6% |

| Test Compound | 1 | 8100 | 5.0% |

| Test Compound | 10 | 6500 | 25.0% |

| Test Compound | 50 | 4400 | 51.3% |

| Test Compound | 100 | 2600 | 73.8% |

| Test Compound | 1000 | 650 | 98.1% |

Overall Data Interpretation and Future Directions

The results from this two-stage screening protocol provide a foundational biological profile for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid.

-

Initial Findings: The compound displays an acceptable cytotoxicity profile (IC50 ~50 µM) and potent functional activity as a GAT-1 inhibitor (IC50 ~50 nM). The large window between the functional potency and cytotoxicity (a therapeutic index of ~1000 in this example) suggests that the observed GAT-1 inhibition is a specific effect and not an artifact of cell death.

-

Next Steps & Deeper Characterization:

-

Selectivity Profiling: To determine if the compound is selective for GAT-1, similar uptake assays should be performed using cell lines that express other GABA transporters (GAT-2, GAT-3, BGT-1) and other related SLC6 family members, such as the dopamine transporter (DAT) or serotonin transporter (SERT).[11]

-

Mechanism of Action: Further experiments can elucidate the mechanism of inhibition (e.g., competitive vs. non-competitive) by performing substrate competition assays.

-

Electrophysiology: The functional consequences of GAT-1 inhibition can be assessed using electrophysiological techniques, such as patch-clamp, to measure changes in GABA-mediated currents in neurons.[14]

-

This structured approach provides a robust and efficient pathway for characterizing novel compounds, moving from broad assessments of safety to specific, hypothesis-driven functional studies that reveal potential mechanisms of action and therapeutic relevance.

References

-

Dvorak, V., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]

-

RESOLUTE Consortium. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Aarhus University. Available at: [Link]

-

Conti, P., et al. (2003). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Schematic view of the MS-based transport assay for SLCs. ResearchGate. Available at: [Link]

-

Wang, Q., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. Available at: [Link]

-

Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]

-

Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay. Creative Diagnostics. Available at: [Link]

-

Marinkova, D., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available at: [Link]

-

Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Available at: [Link]

-

Kumar, K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. EMBO Reports. Available at: [Link]

-

Aslam, M., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC. Available at: [Link]

-

Yurttaş, L., et al. (2015). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. AVESİS. Available at: [Link]

-

Kumar, D., et al. (2021). Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. PubMed. Available at: [Link]

-

Abdel-Maksoud, M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Available at: [Link]

-

Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience. Available at: [Link]

-

Silverman, R. B. (2014). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC. Available at: [Link]

-

Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Salvatore, M. F., & Wayment, H. K. (2011). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC. Available at: [Link]

-

Reyes-Mayorga, R. A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available at: [Link]

- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.

-

Bonacorso, H. G., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available at: [Link]

-

Egron, D., et al. (2012). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]

Sources

- 1. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]

- 13. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

- 14. jneurosci.org [jneurosci.org]

Troubleshooting & Optimization

overcoming solubility issues of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid in aqueous buffers

[1]

Executive Summary & Compound Analysis

The Challenge: Researchers frequently encounter precipitation when introducing 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid into aqueous buffers (e.g., PBS, pH 7.4).[1] While the parent molecule (nipecotic acid) is highly water-soluble, the addition of the lipophilic furan-2-ylmethyl moiety creates an amphiphilic structure with a distinct "U-shaped" solubility profile dependent on pH.[1]

Chemical Insight: This molecule behaves as a zwitterion at physiological pH.[1]

-

Acidic Domain (

): The carboxylic acid is protonated.[1] -

Basic Domain (

): The tertiary piperidine nitrogen is deprotonated.[1] -

The Danger Zone (pH 6.0 – 8.0): The molecule exists primarily as a zwitterion (carboxylate anion / ammonium cation) with net-zero charge.[1] Combined with the lipophilic furan tail, this charge neutrality drives aggregation and precipitation.

Troubleshooting Guide: The "Crash-Out" Phenomenon

Scenario A: "It dissolved in DMSO, but precipitated immediately in PBS."

Diagnosis: Solvent Shock.[1] Rapid dilution of a high-concentration organic stock (DMSO) into a highly polar aqueous buffer causes the hydrophobic furan rings to aggregate before water molecules can solvate the charged centers.

Solution: The "Step-Down" Dilution Protocol Do not pipette directly into the bulk buffer.[1]

-

Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM).

-

Intermediate Dilution: Dilute the stock 1:10 into a co-solvent mix (e.g., PEG400 or 20% Kolliphor EL) before adding to the buffer.

-

Final Addition: Add this intermediate mix dropwise to the vortexing buffer.

Scenario B: "I need a high concentration (10 mM) in water for animal studies."

Diagnosis: Isoelectric Aggregation.[1]

At 10 mM, the intrinsic pH of the solution likely sits near the isoelectric point (pI

Solution: pH Shifting (Salt Formation) Convert the zwitterion into a soluble salt.[1]

-

For Acidic Salt (Cationic): Dissolve in 0.1 M HCl or saline acidified with 1 eq.[1] HCl. (Target pH < 4).

-

For Basic Salt (Anionic): Dissolve in 0.1 M NaOH or saline basified with 1 eq.[1] NaOH. (Target pH > 9).[2][3][4]

-

Warning: Verify stability of the furan ring at extreme pH; usually stable for short-term dosing, but avoid prolonged storage at pH < 2.

Frequently Asked Questions (Technical FAQ)

Q1: Can I use cyclodextrins to improve solubility?

A: Yes, highly recommended. The furan ring fits well into the cavity of

-

Recommendation: Use 2-Hydroxypropyl-

-cyclodextrin (HP- -

Protocol: Dissolve the solid compound directly into the 20% HP-

-CD solution with sonication. This often bypasses the need for DMSO entirely and is safer for in vivo use.

Q2: My assay cannot tolerate DMSO > 0.1%. What are my options? A: If DMSO is restricted, switch to Ethanol (if tolerated) or use the pH-Shift Method described above. Alternatively, prepare a stock in 0.05 M NaOH , then dilute into a highly buffered media (like HEPES, 50-100 mM) to bring the pH back to 7.4 in the well.[1] Note: You must validate that the compound does not crash out over the assay duration (2-4 hours).

Q3: Why does the solution turn yellow over time? A: Furan derivatives are sensitive to oxidation and light.[1] A yellow tint indicates oxidative degradation (furan ring opening).

-

Fix: Store DMSO stocks at -20°C or -80°C, protected from light. Always prepare aqueous dilutions fresh on the day of the experiment.

Data & Specifications

Table 1: Estimated Physicochemical Properties

| Property | Value (Approx.) | Significance |

| Molecular Weight | ~209.24 g/mol | Small molecule |

| 3.8 - 4.2 | Protonated below pH 4 | |

| 9.0 - 9.5 | Protonated below pH 9 | |

| ~1.9 - 2.1 | Moderately lipophilic (Furan contribution) | |

| Isoelectric Point (pI) | ~6.7 | Minimum Solubility Point |

Table 2: Solvent Compatibility Matrix

| Solvent | Solubility Rating | Notes |

| DMSO | High (> 50 mM) | Standard stock solvent.[1] |

| Ethanol | Moderate (> 10 mM) | Good alternative for cell culture.[1] |

| Water (pH 7) | Low (< 1 mM) | Risk of precipitation.[1] |

| 0.1 M HCl | High (> 20 mM) | Forms Hydrochloride salt.[1] |

| PBS (pH 7.4) | Poor | Avoid direct dissolution of solid. |

Visual Workflows

Diagram 1: The Solubility-pH Dependence Profile

Caption: Conceptual solubility curve showing the "U-shape" behavior. The compound is soluble as a cation (low pH) or anion (high pH) but precipitates near neutral pH (zwitterion).[1]

Diagram 2: Recommended Dissolution Workflow

Caption: Step-by-step decision tree for preparing stable assay solutions.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2777280: 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid.[1] Retrieved from [Link]

-

University of Regina. (2018). pKa Values of Some Piperazines and Piperidine Derivatives. Retrieved from [Link][1]

-

Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link][1]

strategies to reduce the toxicity of furan-containing molecules in cell culture

Technical Support Center: Reducing Furan Toxicity in Cell Culture

Role: Senior Application Scientist Status: Active Ticket ID: FUR-TOX-001

Introduction

Welcome to the Technical Support Center. If you are observing unexpected cytotoxicity with furan-containing molecules in your cell-based assays, you are likely encountering a "metabolic liability." Furan rings are not inert; they are structural alerts often bioactivated by Cytochrome P450 (CYP) enzymes into highly reactive electrophiles.

This guide provides a systematic approach to diagnosing, mitigating, and designing around furan toxicity. We move beyond simple "cell death" observations to identify the specific metabolic mechanism and provide actionable protocols.

Part 1: Diagnostic & Triage (Understanding the Toxicity)

Q: Why are my furan-containing compounds killing cells even at low concentrations?

A: The toxicity is likely mechanism-based, driven by the bioactivation of the furan ring. Unlike non-specific necrosis, furan toxicity typically requires metabolic activation. The furan ring is oxidized, primarily by CYP2E1 (and to a lesser extent CYP1A2/3A4), into cis-2-butene-1,4-dial (BDA) .[1] BDA is a potent electrophile that alkylates proteins and DNA, leading to apoptosis or necrosis.

Key Indicator: If your compound is non-toxic in non-metabolizing cells (e.g., CHO, HEK293 without CYP transfection) but toxic in hepatocytes (HepG2, primary hepatocytes), this confirms a metabolic activation mechanism.

Visualizing the Mechanism:

Figure 1: The metabolic bifurcation of furan. Toxicity depends on the balance between CYP-mediated bioactivation and Glutathione (GSH) detoxification.

Q: How do I confirm the toxicity is metabolism-dependent?

A: Perform a "CYP Rescue Assay" using the pan-CYP inhibitor 1-Aminobenzotriazole (ABT) . If the toxicity is driven by the furan metabolite, pre-incubating cells with ABT should significantly increase cell viability (rescue the phenotype).

Protocol: ABT Rescue Assay

-

Cell Seeding: Seed metabolically active cells (e.g., HepG2 or primary hepatocytes) in 96-well plates. Allow attachment for 24 hours.

-

Pre-treatment:

-

Group A (Control): Add media + Vehicle (DMSO).

-

Group B (Inhibitor): Add media + 1 mM ABT .

-

Note: Incubate for 1-2 hours to allow ABT to irreversibly inactivate existing CYPs.

-

-

Compound Treatment: Add your furan compound at its IC50 concentration to both groups.

-

Incubation: Incubate for 24–48 hours.

-

Readout: Measure viability (ATP/MTS).

-

Result: If Group B (ABT) shows >20-30% higher viability than Group A, the toxicity is CYP-mediated.

-

Part 2: Experimental Mitigation (Cell Culture Strategies)

Q: Can I protect my cells without changing the molecule's structure?

A: Yes, by bolstering the cell's detoxification capacity using "Trapping Agents." The reactive metabolite (BDA) is soft-nucleophile seeking. Supplementing the media with thiols like N-Acetylcysteine (NAC) or Glutathione (GSH) can scavenge the reactive intermediate before it damages cellular proteins.

Protocol: Thiol Supplementation

-

Reagent: N-Acetylcysteine (NAC) is preferred over GSH for intracellular protection because it permeates cell membranes more effectively.

-

Concentration: 1 mM to 5 mM.[2] (Note: >5 mM can be cytotoxic or pro-oxidant).[2]

-

Method: Add NAC to the culture media 1 hour before adding the furan compound.

Summary of Reagents for Toxicity Modulation

| Reagent | Role | Working Conc. | Mechanism |

| 1-Aminobenzotriazole (ABT) | CYP Inhibitor | 1 mM | Irreversibly inhibits CYP450s, preventing BDA formation. |

| N-Acetylcysteine (NAC) | Scavenger | 1–5 mM | Increases intracellular GSH; directly traps electrophiles. |

| Glutathione (GSH) | Scavenger | 5–10 mM | Traps extracellular reactive metabolites (poor membrane permeability). |

| Ketoconazole | Specific Inhibitor | 10 µM | Selectively inhibits CYP3A4 (useful if CYP3A4 is the driver). |

Part 3: Chemical & Structural Mitigation (Lead Optimization)

Q: The toxicity is confirmed. How do I modify the structure to make it safer?

A: You must block the metabolic "soft spot" or replace the ring entirely. The furan ring is oxidized at the α-positions (C2 and C5). Blocking these sites or changing the electronic properties of the ring is the standard medicinal chemistry approach.

Strategy 1: Block the Metabolic Soft Spot

-

Substitution: Add a substituent (Methyl, Chlorine, Fluorine) to the 2- or 5-position of the furan ring.

-

Warning: Methyl-furans can sometimes be bioactivated to reactive acyl-acroleins, so Fluorine or electron-withdrawing groups are often safer.

Strategy 2: Bioisosteric Replacement Replace the furan with a ring that has similar geometry but higher metabolic stability.

| Bioisostere | Stability Profile | Notes |

| Thiophene (S instead of O) | High | Sulfur is less electronegative; oxidation is slower. Often the first choice. |

| Oxazole / Isoxazole | Very High | Nitrogen atom reduces electron density, making the ring less prone to oxidation. |

| Phenyl | Variable | Changes geometry (6-membered vs 5-membered). More stable but may lose potency. |

| Tetrahydrofuran | High | Saturated ring. Non-aromatic, completely removes the enedial pathway. |

Part 4: Troubleshooting Guide

Use this decision tree to determine the next step in your experiment.

Figure 2: Decision tree for isolating the source of furan-mediated cytotoxicity.

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Bioactivation of Furan." Drug Metabolism Reviews.

-

Gates, L. A., et al. (2012). "Trapping of cis-2-butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes." Drug Metabolism and Disposition.

-

Paine, M. F., et al. (2020).[3] "1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology."[4][5] Chemical Research in Toxicology.

-

BenchChem Support. (2024). "Technical Support Center: Optimizing N-Acetylcysteine (NAC) Concentration for Cell-Based Assays."

-

Meanwell, N. J. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

- 1. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers: A Technical Support Guide

Welcome to the technical support center for the method refinement of chiral separation of piperidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and method optimization protocols. Piperidine-3-carboxylic acid, also known as nipecotic acid, is a crucial chiral building block in medicinal chemistry, and its enantiomers often exhibit distinct pharmacological activities.[1][2] Therefore, robust and reliable enantioseparation methods are paramount. This resource is structured to anticipate and address the practical challenges you may encounter in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of piperidine-3-carboxylic acid.

Q1: Which analytical technique is most suitable for the chiral separation of piperidine-3-carboxylic acid enantiomers?

The choice of technique depends on several factors including available instrumentation, sample properties, and the desired outcome (analytical vs. preparative). Chiral High-Performance Liquid Chromatography (HPLC) is the most established and versatile technique for this purpose due to the wide variety of commercially available chiral stationary phases (CSPs).[3] Supercritical Fluid Chromatography (SFC) offers a faster and more environmentally friendly alternative, while Chiral Gas Chromatography (GC) can be a high-resolution, cost-effective option if the analyte is volatile or can be derivatized to become volatile.[3] Capillary Electrophoresis (CE) is another powerful technique, particularly for polar compounds, offering high separation efficiency and low sample consumption.[4][5]

Q2: Do I need to derivatize piperidine-3-carboxylic acid for chiral separation?

Derivatization is not always necessary but can be highly beneficial. For HPLC, direct separation of underivatized piperidine-3-carboxylic acid is possible on certain CSPs, like those based on macrocyclic glycopeptides.[6] However, derivatization can improve peak shape, enhance detectability (especially for UV detection, as the native molecule lacks a strong chromophore), and increase volatility for GC analysis.[1][3] Common derivatization agents for amines and carboxylic acids include acylating, silylating, or alkylating reagents.[3] For instance, derivatization with 4-fluoro-7-nitrobenzo[c][7][8][9]oxadiazole has been shown to enable reliable UV-VIS quantification.[1]

Q3: What are the most common types of chiral stationary phases (CSPs) used for separating piperidine-3-carboxylic acid and its derivatives?

Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are widely used and have shown success in separating derivatives of piperidine-3-carboxylic acid.[3][7][10] Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® series) are particularly effective for underivatized amino acids due to their ionic groups.[6][11] Crown-ether based CSPs are well-suited for the separation of D- and L-amino acid enantiomers.[12] For GC, chiral metal complexes can be used as stationary phases.[13]

Q4: How do I choose the right mobile phase for my chiral HPLC separation?

Mobile phase selection is critical for achieving good resolution. For polysaccharide-based CSPs, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol.[7] The ratio of these components significantly impacts retention and selectivity. For reversed-phase applications, mixtures of water or buffer with methanol or acetonitrile are used. Mobile phase additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and resolution.[3][14] The choice and concentration of the mobile phase additive can have a substantial effect on enantioselectivity.[9]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral separation of piperidine-3-carboxylic acid enantiomers.

Problem 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions:

-

Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your analyte.

-

Solution: Screen a variety of CSPs with different chiral selectors (polysaccharide, macrocyclic glycopeptide, etc.).

-

-

Incorrect Mobile Phase Composition: The mobile phase may be too strong or too weak, or lack the necessary additives.

-

Temperature Effects: Column temperature can influence enantioselectivity.

-

Solution: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). A decrease in temperature often leads to increased interaction and better resolution.[8]

-

-

Flow Rate: A high flow rate may not allow sufficient time for chiral recognition.

-

Solution: Reduce the flow rate to increase the interaction time between the analyte and the CSP.[8]

-

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

-

Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.

-

Solution: Add a mobile phase modifier. For acidic compounds like piperidine-3-carboxylic acid, a small amount of a stronger acid like TFA can suppress silanol interactions. For basic analytes, an amine modifier like DEA is often used.[3]

-

-

Column Overload: Injecting too much sample can lead to peak distortion.

-

Solution: Reduce the injection volume or the concentration of the sample.

-

-

Inappropriate pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is critical.

-

Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For zwitterionic compounds like piperidine-3-carboxylic acid, working at a pH away from its isoelectric point can improve peak shape.

-

Problem 3: Irreproducible Retention Times and/or Resolution

Possible Causes & Solutions:

-

Column Equilibration: Insufficient equilibration of the column with the new mobile phase.

-

Solution: Ensure the column is thoroughly equilibrated before starting a sequence of injections. This is particularly important when using mobile phase additives that can have a "memory effect" on the column.[14]

-

-

Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component).

-

Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

-

-

Temperature Fluctuations: Changes in ambient temperature can affect retention times.

-

Solution: Use a column oven to maintain a constant temperature.[7]

-

Troubleshooting Workflow Diagram

Caption: A decision-making workflow for troubleshooting common issues in chiral HPLC separation.

Section 3: Method Refinement Protocols

This section provides detailed experimental protocols for direct and indirect chiral separation of piperidine-3-carboxylic acid.

Protocol 1: Direct Chiral HPLC Method

This protocol is based on the separation of a derivatized form of piperidine-3-carboxylic acid on a polysaccharide-based CSP.[7]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (250 x 4.6 mm, 5 µm)[7]

Mobile Phase:

-

n-Hexane:Ethanol (70:30, v/v)[7]

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: 30°C[7]

-

Detection Wavelength: 225 nm (for N-tert-butoxycarbonyl derivative)[7]

-

Injection Volume: 10 µL[7]

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Prepare a sample solution of the piperidine-3-carboxylic acid derivative in the mobile phase.

-

Inject the sample onto the column and start the data acquisition.

-

Identify the enantiomer peaks based on their retention times.

Expected Results:

-

Good resolution between the enantiomers (Rs > 1.5). For the N-tert-butoxycarbonyl piperidine-3-carboxylic acid hydrazide, a resolution of over 10 has been reported.[7]

Protocol 2: Indirect Chiral HPLC Method via Derivatization

This protocol outlines a general approach for indirect chiral separation by forming diastereomers that can be separated on a standard achiral column.

Instrumentation:

-

HPLC system with a UV or MS detector

-

Achiral Stationary Phase: Standard C18 reversed-phase column

Reagents:

-

Chiral Derivatizing Agent: (S)-(-)-α-Methylbenzylamine or a similar chiral amine[15]

-

Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

-

Derivatization:

-

Dissolve racemic piperidine-3-carboxylic acid in a suitable aprotic solvent.

-

Add the chiral derivatizing agent and the coupling agent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Purify the resulting diastereomeric amides if necessary.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with a suitable gradient of Mobile Phase A and B.

-

Inject the solution of the diastereomeric amides.

-

The two diastereomers will elute at different retention times.

-

Calculate the enantiomeric excess (ee%) based on the peak areas of the two diastereomers.

-

Method Selection and Refinement Workflow

Caption: A workflow for selecting and refining a chiral separation method for piperidine-3-carboxylic acid.

Section 4: Data Summary Tables

Table 1: Comparison of Chiral Separation Techniques for Piperidine Derivatives [3]

| Feature | Chiral HPLC | Chiral SFC | Chiral GC |

| Principle | Separation in a liquid mobile phase based on differential partitioning. | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Separation of volatile compounds in a gaseous mobile phase. |

| Applicability | Broad applicability to a wide range of derivatives, including non-volatile compounds. | Suitable for a wide range of polar and non-polar compounds. | Limited to volatile or semi-volatile derivatives, or those that can be derivatized. |

| Resolution | Generally provides high-resolution separations. | Can provide high resolution, often with faster analysis times. | Typically offers very high resolution for suitable analytes. |

| Speed | Moderate analysis times. | Faster analysis times compared to HPLC. | Can be very fast. |

| Solvent Usage | Higher solvent consumption. | Significantly lower organic solvent consumption. | Minimal solvent usage. |

Table 2: Recommended Starting Conditions for Chiral HPLC Method Development

| CSP Type | Mobile Phase System | Common Additives | Target Analytes |

| Polysaccharide-based | Normal Phase: n-Hexane/Alcohol | TFA (acidic), DEA (basic) | Derivatized piperidine-3-carboxylic acid |

| Macrocyclic Glycopeptide | Reversed Phase: Water/Methanol or Acetonitrile | Ammonium Acetate/Formate | Underivatized piperidine-3-carboxylic acid |

| Crown Ether | Reversed Phase: Aqueous acid/Methanol or Acetonitrile | Perchloric Acid | Underivatized amino acids |

References

-

Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a - Oxford Academic. (2021, February 3). Retrieved from [Link]

-

Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. (2004, September 17). ScienceDirect. Retrieved from [Link]

-

% ee Determination of Nipecotic Acid Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. (2024, October 31). ResearchGate. Retrieved from [Link]

-

Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI. Retrieved from [Link]

- Method for optical resolution of piperidine carboxylic acid derivative. (n.d.). Google Patents.

-

The Chiral Notebook. (n.d.). Phenomenex. Retrieved from [Link]

- Process for the preparation of enantiomerically enriched 3-aminopiperidine. (n.d.). Google Patents.

- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.). Google Patents.

-

Enantioselective antiplatelet actions of nipecotamides. (n.d.). PubMed. Retrieved from [Link]

-

How to separate amino acid enantiomers? (2018, December 15). ResearchGate. Retrieved from [Link]

-

Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2016, June 1). LCGC International. Retrieved from [Link]

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. Retrieved from [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

-

Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). American Pharmaceutical Review. Retrieved from [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved from [Link]

-

Profiling of Chiral and Achiral Carboxylic Acid Metabolomics: Synthesis and Evaluation of Triazine-Type Chiral Derivatization Reagents for Carboxylic Acids by LC-ESI-MS/MS and the Application to Saliva of Healthy Volunteers and Diabetic Patients. (2014, November 1). PubMed. Retrieved from [Link]

-

(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

New Era in Amino Acid Chiral Separation Beckons. (2025, July 7). The Analytical Scientist. Retrieved from [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved from [Link]

-